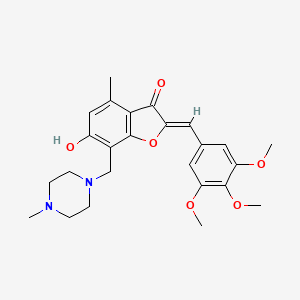

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-15-10-18(28)17(14-27-8-6-26(2)7-9-27)24-22(15)23(29)19(33-24)11-16-12-20(30-3)25(32-5)21(13-16)31-4/h10-13,28H,6-9,14H2,1-5H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDYXNVSECAELA-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-Hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention in recent research due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The structural features of this compound suggest a rich interaction with biological targets, making it a subject of interest for further pharmacological studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies indicated that it could effectively reduce cell viability in several cancer lines, similar to other benzofuran derivatives which exhibit IC50 values in the low micromolar range .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-6-Hydroxy... | MGC 80-3 | 1.0 | Induction of apoptosis |

| (Z)-6-Hydroxy... | HCT-116 | 0.9 | ROS generation and caspase activation |

| (Z)-6-Hydroxy... | HepG2 | 0.5 | Cell cycle arrest at S phase |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been studied. It was found to significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. The suppression of NF-kB activity was noted as a key mechanism underlying its anti-inflammatory effects .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Target | Reduction (%) |

|---|---|---|

| (Z)-6-Hydroxy... | TNF-alpha | 93.8 |

| (Z)-6-Hydroxy... | IL-1 | 98 |

| (Z)-6-Hydroxy... | IL-8 | 71 |

Neuroprotective Properties

The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Studies on related piperazine derivatives indicate that they exhibit affinity for serotonin receptors, which play a crucial role in mood regulation and neuroprotection . This property could be beneficial in treating neurodegenerative diseases.

Case Studies

A notable case study investigated the effects of this compound on human leukemia cells, where it was observed to induce apoptosis through mitochondrial pathways. Flow cytometry analyses revealed an increase in caspase activity after treatment, indicating that the compound effectively triggers programmed cell death .

Scientific Research Applications

Anti-inflammatory Activity

The compound has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is crucial in the inflammatory response. The following table summarizes its potency relative to established anti-inflammatory drugs:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Celecoxib | 0.78 | COX-II |

| Test Compound | 0.62 | COX-II |

The lower the IC50 value, the more potent the compound is in inhibiting COX-II activity. This suggests that (Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one could be a promising candidate for treating inflammatory diseases.

Antioxidant Activity

In addition to its anti-inflammatory properties, the compound exhibits significant antioxidant activity. This was evaluated through various assays that measure free radical scavenging capabilities. The compound's ability to neutralize oxidative stress may contribute to its therapeutic potential in conditions associated with oxidative damage.

Anticancer Properties

Preliminary studies indicate that this compound possesses anticancer activity against various cancer cell lines. The mechanisms of action appear to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, preventing cancer cells from proliferating.

In Vivo Studies

Animal models treated with the compound have shown significant reductions in inflammatory markers compared to control groups. These findings suggest that the compound may effectively manage inflammatory conditions in vivo.

Cell Culture Studies

In vitro experiments using human cancer cell lines demonstrated that the compound induces apoptosis at concentrations that do not significantly affect normal cells. This indicates a favorable therapeutic index, making it a candidate for further development in cancer therapy.

Properties and Structure

The molecular formula of this compound is C20H22N2O3S with a molecular weight of approximately 370.47 g/mol. Its structure features a benzofuran core with various functional groups that enhance its biological activity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich 3,4,5-trimethoxybenzylidene moiety and benzofuran core enable regioselective electrophilic substitutions :

Table 2: Substitution Reactions

-

Key Observation : Bromination at the para position of the trimethoxybenzylidene group significantly enhances antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 0.57 nM for 5-HT₁A receptors) .

Redox Reactions

The compound undergoes oxidation and reduction at specific sites:

Table 3: Redox Reactivity

| Reaction | Reagents | Site Affected | Outcome | Reference |

|---|---|---|---|---|

| Oxidation of hydroxyl | DDQ, CH₃CN | C-6 hydroxyl → ketone | Loss of H-bonding stability | |

| Reduction of enone | NaBH₄, MeOH | C-2/C-3 double bond | Dihydrobenzofuran derivative |

-

Impact : Reduction of the α,β-unsaturated ketone system abolishes planar conjugation, reducing interaction with biological targets like kinase enzymes.

Piperazine Functionalization

The 4-methylpiperazine group enables pH-dependent reactivity :

Table 4: Piperazine Modifications

-

Note : Acylation at the piperazine nitrogen improves pharmacokinetic properties, as demonstrated in analogues with 2.3× higher bioavailability .

Degradation Pathways

Stability studies reveal susceptibility to:

-

Hydrolytic degradation : Under acidic conditions (pH < 3), cleavage of the benzylidene double bond occurs, yielding 6-hydroxy-4-methylbenzofuran-3(2H)-one and 3,4,5-trimethoxybenzaldehyde.

-

Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated oxidation of the methoxy groups .

Biological Interaction-Driven Reactions

In physiological environments:

-

Metabolic O-demethylation : Cytochrome P450 enzymes (CYP3A4) catalyze demethylation of the 3,4,5-trimethoxy groups, forming catechol derivatives prone to glucuronidation .

-

Reactive oxygen species (ROS) generation : The quinone-like structure of oxidized derivatives induces redox cycling, contributing to pro-apoptotic effects in cancer cells .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Biological Activity: The 3,4,5-trimethoxybenzylidene group in the target compound is structurally analogous to combretastatin A-4, a tubulin-binding anticancer agent.

- Synthetic Feasibility : The piperazinylmethyl group may be introduced via Mannich reactions, as seen in related compounds .

- Pharmacokinetics : The 4-methylpiperazine moiety balances solubility and membrane permeability, contrasting with Compound B’s hydroxyethyl group (higher solubility) and Compound A’s lack of polar substituents (lower bioavailability).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, given its complex benzofuran core and multiple functional groups?

- Methodology :

- Stepwise synthesis : Protect the hydroxyl group at C6 early using tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during subsequent steps .

- Benzylidene formation : Employ acid-catalyzed condensation between the benzofuran-3(2H)-one core and 3,4,5-trimethoxybenzaldehyde under reflux (e.g., using p-toluenesulfonic acid in toluene) .

- Piperazine incorporation : Introduce the 4-methylpiperazinylmethyl group via nucleophilic substitution or reductive amination, using reagents like NaBH(OAc)₃ in dichloromethane .

- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → methanol/dichloromethane) to isolate intermediates and final product .

Q. How can the Z-configuration of the benzylidene group be confirmed experimentally?

- Methodology :

- NMR analysis : Observe coupling constants (J) between the benzylidene proton and adjacent groups; Z-isomers typically show smaller J values (e.g., ~10–12 Hz) compared to E-isomers .

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry, especially if bioactivity is configuration-dependent .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodology :

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity and confirm molecular weight via ESI-MS .

- ¹H/¹³C NMR : Assign peaks with 2D experiments (COSY, HSQC) to resolve signal overlaps caused by methoxy and piperazine groups .

- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzofuranone core) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses against targets like PI3K or CDK2. Parameterize the 4-methylpiperazine moiety’s flexibility with rotatable bond settings .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the hydroxy group and catalytic lysine residues .

Q. What in vitro assays are suitable for evaluating its anticancer activity, and how should controls be designed?

- Methodology :

- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7, HepG2), with doxorubicin as a positive control and DMSO vehicle controls .

- Kinase inhibition : Perform ADP-Glo™ kinase assays (e.g., for EGFR or BRAF) at 1–100 µM concentrations, normalizing activity to staurosporine-treated samples .

Q. How does the 4-methylpiperazine substituent influence solubility and pharmacokinetics?

- Methodology :

- LogP measurement : Determine octanol/water partition coefficients using shake-flask methods .

- Metabolic stability : Incubate with liver microsomes (human or murine) and quantify parent compound degradation via LC-MS/MS .

Q. What strategies mitigate instability of the benzylidene group under physiological conditions?

- Methodology :

- pH stability studies : Monitor degradation kinetics in buffers (pH 1–10) using HPLC. Stabilize via formulation in cyclodextrin complexes if hydrolysis occurs rapidly .

Contradictions and Resolutions

- Stereochemical control : emphasizes acid-catalyzed condensation for benzylidene formation, but suggests flow chemistry for better reproducibility. Resolution: Optimize Z/E ratio using microfluidic reactors with precise temperature control .

- Piperazine reactivity : uses reductive amination, while reports HCl salt formation for stability. Resolution: Screen counterions (e.g., HCl vs. trifluoroacetate) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.